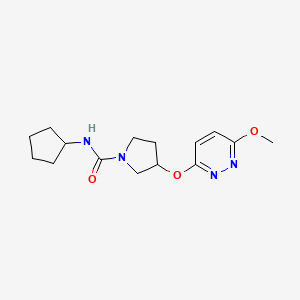

N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide

描述

N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a synthetic pyrrolidine-carboxamide derivative featuring a cyclopentyl substituent on the carboxamide nitrogen and a 6-methoxypyridazine moiety linked via an ether bond at the pyrrolidine C3 position. The 6-methoxypyridazine group may enhance metabolic stability, as seen in related compounds .

属性

IUPAC Name |

N-cyclopentyl-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-21-13-6-7-14(18-17-13)22-12-8-9-19(10-12)15(20)16-11-4-2-3-5-11/h6-7,11-12H,2-5,8-10H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGOHKRRONNTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article explores its biological activity through various studies, including in vitro experiments and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound features a pyrrolidine structure substituted with a cyclopentyl group and a methoxypyridazin moiety. Its molecular formula is , and it has a molecular weight of approximately 302.37 g/mol. The presence of the methoxypyridazin group is significant as it relates to the compound's interaction with biological targets.

Inhibition of c-Met Kinase

Research indicates that this compound exhibits inhibitory activity against c-Met kinase, which is implicated in various cancers. The following table summarizes the IC50 values of this compound compared to other known inhibitors:

| Compound Name | IC50 (μM) |

|---|---|

| This compound | 0.090 |

| Foretinib (Positive Control) | 0.019 |

| Compound 12e (Related Compound) | 0.090 |

This data demonstrates that the compound's potency is comparable to Foretinib, a known c-Met inhibitor, indicating its potential as a therapeutic agent.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table presents the IC50 values for these cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 1.06 ± 0.16 |

| MCF-7 | 1.23 ± 0.18 |

| HeLa | 2.73 ± 0.33 |

These results indicate that this compound can effectively inhibit cell proliferation in these cancer types, supporting its potential use in cancer therapy.

The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. Flow cytometry assays revealed that treatment with the compound leads to increased apoptosis rates in A549 cells, with significant increases observed at higher concentrations:

- Control Group Apoptosis Rate : 5.16%

- 3.75 μM Treatment : 13.73%

- 7.50 μM Treatment : 24.87%

- 15.00 μM Treatment : 35.87%

Additionally, cell cycle analysis indicated that the compound causes G0/G1 phase arrest, which is critical for inhibiting cancer cell proliferation.

Study on Structure–Activity Relationships (SAR)

A comprehensive SAR analysis was conducted to understand how structural modifications affect biological activity. It was found that substituents on the pyrrolidine ring and variations in the methoxypyridazin group significantly influence both kinase inhibition and cytotoxicity profiles.

Clinical Relevance

Given its promising activity against c-Met and notable cytotoxic effects on multiple cancer cell lines, further clinical studies are warranted to evaluate its therapeutic potential in oncology settings.

相似化合物的比较

TAK-385 ()

TAK-385, a thienopyrimidine derivative, shares the 6-methoxypyridazin-3-yl group but incorporates a dimethylaminomethyl side chain and a difluorobenzyl moiety. It demonstrates superior GnRH antagonistic activity (IC₅₀ < 1 nM) and reduced cytochrome P450 inhibition compared to analogs like sufugolix. This highlights the importance of the 6-methoxypyridazine group in enhancing target specificity while minimizing off-target metabolic interactions .

Pyrrolidine-Carboxamide Derivatives ()

Compounds 8c–8g (Table 1) share the pyrrolidine-1-carboxamide core but vary in substituents:

- Aryl Groups : 8c (4-methoxyphenyl) and 8d (4-bromophenyl) exhibit moderate yields (45–68%) and melting points (152–179°C), suggesting stable crystalline forms.

- Alkyl Groups : 8f (hexyl) and 8g (cyclohexyl) show lower yields (34–68%) but comparable thermal stability. The cyclohexyl group in 8g (melting point 166–167°C) mirrors the cyclopentyl group in the target compound, indicating steric bulk may improve crystallinity .

Table 1. Physical Properties of Pyrrolidine-Carboxamide Analogs

| Compound | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 8c | 4-Methoxyphenyl | 45 | 152–153 |

| 8d | 4-Bromophenyl | 68 | 179 |

| 8g | Cyclohexyl | 68 | 166–167 |

Bioavailability and Metabolic Stability

Fragment-Sized EthR Inhibitors ()

N-((Tetrahydrofuran-3-yl)methyl)pyrrolidine-1-carboxamide (Compound 10) demonstrates fragment-sized design (MW < 300 Da), which enhances membrane permeability. Its synthesis via hydrogenation (Pd/C catalyst) suggests scalability, though the furan-to-tetrahydrofuran modification may reduce metabolic oxidation risks compared to the target compound’s methoxypyridazine group .

Pyridine Derivatives ()

tert-Butyl-protected analogs (e.g., tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) highlight the role of bulky protecting groups in improving solubility and stability. However, iodinated or chlorinated pyridines (e.g., N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide) may introduce reactivity concerns absent in the target compound’s methoxypyridazine .

Solid-State Formulations ()

The patented (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide emphasizes the utility of trifluoroethyl groups and salt formulations to enhance bioavailability. This contrasts with the target compound’s cyclopentyl group, which balances lipophilicity and metabolic resistance without fluorine-dependent electronic effects .

Key Differentiators of N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide

- Structural Uniqueness : The cyclopentyl-carboxamide and 6-methoxypyridazine-ether combination avoids steric hindrance seen in bulkier analogs (e.g., 8g) while retaining metabolic stability.

- Therapeutic Potential: Unlike TAK-385’s focus on GnRH antagonism, the target compound’s simpler scaffold may allow broader applications, such as kinase inhibition or antimicrobial activity, pending further studies.

- Synthetic Feasibility : Higher yields (cf. 8c–8g) and absence of halogens (cf. ) suggest easier synthesis and reduced toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。